Pyridinium, 3-methoxy-1-methyl-

Description

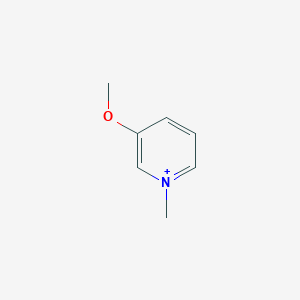

Pyridinium, 3-methoxy-1-methyl-, is a cationic heterocyclic compound featuring a positively charged nitrogen atom in its pyridine ring. The structure includes a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 1-position.

Properties

IUPAC Name |

3-methoxy-1-methylpyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO/c1-8-5-3-4-7(6-8)9-2/h3-6H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJAZTVANVDKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391050 | |

| Record name | Pyridinium, 3-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54560-57-5 | |

| Record name | Pyridinium, 3-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-methoxy-1-methyl- can be achieved through several methods. One common method involves the condensation reaction of 3-methoxybenzaldehyde with methylpyridine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of Pyridinium, 3-methoxy-1-methyl- often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent evaporation and recrystallization are commonly employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 3-methoxy-1-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyridinium N-oxides.

Reduction: 3-methoxy-1-methylpyridine.

Substitution: Various substituted pyridinium salts depending on the reagents used.

Scientific Research Applications

Pyridinium, 3-methoxy-1-methyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of materials with specific optical and electronic properties

Mechanism of Action

The mechanism of action of Pyridinium, 3-methoxy-1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the methoxy and methyl groups influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyridinium Salts vs. Neutral Pyridines

- Charge Effects : Unlike neutral pyridines (e.g., 3-Iodo-2-methoxy-5-methylpyridine ), pyridinium salts carry a positive charge, enhancing solubility in polar solvents and ionic interactions.

- Substituent Influence : The methoxy group in 3-methoxy-1-methylpyridinium is electron-donating, which may stabilize the cation through resonance, contrasting with electron-withdrawing groups (e.g., -Cl in pyridinium chlorochromate, PCC) that increase electrophilicity .

Comparison with Other Pyridinium Derivatives

- Pyridinium Chlorochromate (PCC) : PCC’s chlorochromate counterion enables strong oxidative properties, whereas 3-methoxy-1-methylpyridinium’s substituents may favor applications in catalysis or ionic liquids due to reduced redox activity .

- This difference impacts toxicity and biological interactions .

Photophysical Behavior

Studies on pyridinium porphyrins (e.g., N-methylpyridyl porphyrins) reveal that cationic substituents enhance singlet oxygen generation, critical for photodynamic antimicrobial chemotherapy (PACT). The methoxy group in 3-methoxy-1-methylpyridinium may alter absorption spectra compared to imidazolium porphyrins, which exhibit superior bactericidal activity against S. aureus and E. coli .

Solubility and Stability

- Methoxy Group: Enhances hydrophilicity compared to phenyl-substituted pyridinium derivatives (e.g., 1-methyl-3-phenylpyridinones used in pesticides ).

- Steric Effects : The methyl group at the 1-position may reduce steric hindrance compared to bulkier substituents (e.g., tert-butyldimethylsilyloxy groups in catalog compounds ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.